molecular formula C21H21FN2 B5649089 1-(4-Fluorophenyl)-4-(naphthalen-1-ylmethyl)piperazine

1-(4-Fluorophenyl)-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B5649089
M. Wt: 320.4 g/mol
InChI Key: HNMKXIWGFNPXSW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(naphthalen-1-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group and a naphthalenylmethyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-(naphthalen-1-ylmethyl)piperazine typically involves the reaction of 4-fluoroaniline with naphthalen-1-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then reacted with piperazine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-(naphthalen-1-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups like carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with functional groups like alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

1-(4-Fluorophenyl)-4-(naphthalen-1-ylmethyl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a pharmacological agent due to its interaction with biological targets.

    Medicine: Explored for its potential therapeutic effects, including its use in drug discovery and development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-4-(naphthalen-1-ylmethyl)piperazine
  • 1-(4-Bromophenyl)-4-(naphthalen-1-ylmethyl)piperazine
  • 1-(4-Methylphenyl)-4-(naphthalen-1-ylmethyl)piperazine

Uniqueness

1-(4-Fluorophenyl)-4-(naphthalen-1-ylmethyl)piperazine is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(naphthalen-1-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2/c22-19-8-10-20(11-9-19)24-14-12-23(13-15-24)16-18-6-3-5-17-4-1-2-7-21(17)18/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMKXIWGFNPXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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